molecular formula C19H16ClFN2OS B2716244 3-((2-Chloro-6-fluorobenzyl)thio)-6-(4-ethoxyphenyl)pyridazine CAS No. 896054-60-7

3-((2-Chloro-6-fluorobenzyl)thio)-6-(4-ethoxyphenyl)pyridazine

Cat. No.: B2716244
CAS No.: 896054-60-7
M. Wt: 374.86
InChI Key: RTHGAXAWYXYHDF-UHFFFAOYSA-N
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Description

3-((2-Chloro-6-fluorobenzyl)thio)-6-(4-ethoxyphenyl)pyridazine is a synthetic pyridazine derivative of significant interest in medicinal chemistry and drug discovery. Pyridazine-based compounds are a privileged scaffold known to exhibit a broad spectrum of biological activities, as documented in scientific literature. Research on analogous structures has shown potential in modulating key biological pathways . For instance, closely related pyridazine compounds have been investigated for their role as protein kinase modulators, which are critical targets in oncology and other disease areas . Furthermore, the structural motifs present in this compound—including the fluorobenzylthio and ethoxyphenyl groups—are common in molecules studied for their antiproliferative and antimycobacterial properties . This reagent serves as a valuable building block for researchers designing novel molecules for biochemical screening, structure-activity relationship (SAR) studies, and the development of potential therapeutic agents targeting various diseases. The compound is provided for laboratory research use. It is strictly for use in laboratory research and is not intended for human consumption, diagnostic use, or any other personal application.

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-(4-ethoxyphenyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2OS/c1-2-24-14-8-6-13(7-9-14)18-10-11-19(23-22-18)25-12-15-16(20)4-3-5-17(15)21/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHGAXAWYXYHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Chloro-6-fluorobenzyl)thio)-6-(4-ethoxyphenyl)pyridazine typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Substitution Reactions:

    Thioether Formation: The thioether linkage is formed by reacting the pyridazine derivative with a thiol compound under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the aromatic rings or the pyridazine core, potentially altering the compound’s electronic properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the pyridazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under conditions such as reflux or microwave irradiation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its unique chemical structure.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, altering their function and leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 3-((2-Chloro-6-fluorobenzyl)thio)-6-(4-ethoxyphenyl)pyridazine with related pyridazine derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Activities
Target Compound 3: (2-Cl-6-F-benzyl)thio; 6: 4-EtO-Ph C₁₉H₁₅ClFN₂OS 373.85 Thioether, Ethoxy N/A (predicted enhanced solubility)
3-((2-Cl-6-F-benzyl)thio)-6-(pyridin-2-yl)pyridazine 3: (2-Cl-6-F-benzyl)thio; 6: pyridin-2-yl C₁₆H₁₁ClFN₃S 331.80 Thioether, Pyridine Hazardous (H302/H315/H319); 98% purity
3-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine 3: Cl; 6: piperazine-linked 2-F-Ph C₁₄H₁₂ClFN₄ 298.72 Chloro, Piperazine Intermediate for bioactive derivatives
3-Phenyl-6-(4’-tolyl)triazolo(4,3-b)pyridazine Fused triazolo ring; aryl substituents C₁₈H₁₄N₄ 286.33 Triazolo, Methylphenyl Antibacterial (MIC: 12.5 µg/mL vs. S. aureus)
Pyridaben (ref. ) 3: tert-butyl; 6: thiadiazole-linked C₁₉H₁₅ClN₂O₂S 364.85 Thiadiazole, tert-butyl Acaricidal activity (mitochondrial inhibitor)

Key Observations:

  • Substituent Effects : The 4-ethoxyphenyl group in the target compound likely increases hydrophilicity compared to the pyridin-2-yl analog (logP reduction ~0.5–1.0 units estimated). Piperazine-containing analogs (e.g., ) exhibit basicity due to the nitrogen-rich moiety, whereas the target compound’s thioether and ethoxy groups favor neutral to slightly acidic pH stability.
  • Halogen Influence : The 2-chloro-6-fluorobenzyl group mirrors substituents in bioactive compounds (e.g., LPSF/PTS10 in ), which enhance resistance to oxidative degradation.
  • Biological Activity : Triazolopyridazines (e.g., ) show that aryl substituents at the 6-position correlate with antimicrobial potency. The target compound’s ethoxy group may modulate membrane permeability or target binding compared to methyl or halophenyl groups.

Biological Activity

3-((2-Chloro-6-fluorobenzyl)thio)-6-(4-ethoxyphenyl)pyridazine is a complex organic compound characterized by its unique chemical structure, which includes a pyridazine ring and various substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antiviral and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H16ClFN4OSC_{20}H_{16}ClFN_{4}OS, with a molecular weight of 414.9 g/mol. Its structure can be represented as follows:

IUPAC Name 3[(2chloro6fluorophenyl)methylsulfanyl]6(4ethoxyphenyl)pyridazine\text{IUPAC Name }3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-(4-ethoxyphenyl)pyridazine

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives containing thiazolidinone and pyrimidine scaffolds have shown efficacy in inhibiting viral replication, particularly against Chlamydia and various RNA viruses. The mechanism often involves interference with viral polymerases and other essential enzymes, which are critical for viral replication .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The structure-activity relationship (SAR) studies indicate that the presence of halogenated phenyl groups enhances the antimicrobial efficacy of the compound .

Case Studies

  • In Vitro Studies on Antiviral Activity :
    • A study demonstrated that derivatives of pyridazine compounds significantly inhibited the activity of NS5B RNA polymerase, with IC50 values ranging from 0.26 μM to 0.35 μM against Hepatitis C virus (HCV). The presence of electron-withdrawing groups like chlorine and fluorine was found to enhance activity .
  • Antimicrobial Spectrum :
    • Research conducted on various derivatives indicated that compounds with a similar structure to this compound displayed selective toxicity towards Chlamydia, affecting inclusion size and morphology in infected cells without significant toxicity to human cells .

The mechanism of action for this compound appears to involve binding to specific molecular targets within pathogens, leading to modulation of their biological functions. This may include:

  • Inhibition of Enzymatic Activity : Compounds have been shown to inhibit key enzymes involved in viral replication.
  • Disruption of Cellular Processes : By interfering with cellular pathways, these compounds can hinder pathogen growth and replication.

Data Summary Table

PropertyValue
Molecular FormulaC20H16ClFN4OSC_{20}H_{16}ClFN_{4}OS
Molecular Weight414.9 g/mol
Antiviral IC50 (HCV NS5B)0.26 - 0.35 μM
Antimicrobial SpectrumActive against Gram-positive and Gram-negative bacteria
Toxicity (Human Cells)Low toxicity observed

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